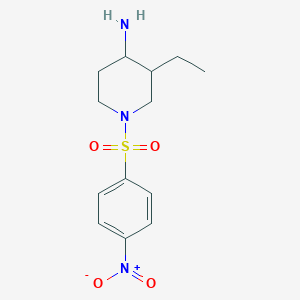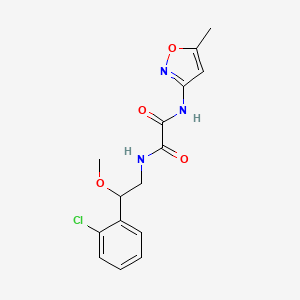
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole rings are significant in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as 1H and 13C NMR, and mass spectra . These techniques can confirm the structure of the synthesized compound.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the isoxazole ring is particularly significant, as isoxazole derivatives are known for their anticancer properties . Studies have demonstrated that modifications on the isoxazole ring can enhance the compound’s ability to target specific cancer cell lines, making it a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Isoxazole derivatives, including this compound, have been investigated for their anti-inflammatory effects . The compound’s structure allows it to interact with inflammatory pathways, potentially reducing inflammation. This makes it a valuable candidate for developing new anti-inflammatory drugs, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties . Isoxazole derivatives are known to exhibit significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. This compound could be developed into new antimicrobial agents to combat resistant strains of microorganisms, addressing a critical need in the field of infectious diseases.
Antiviral Research
Research has indicated that isoxazole derivatives can possess antiviral properties . This compound’s unique structure may allow it to inhibit viral replication, making it a potential candidate for antiviral drug development. It could be particularly useful in the fight against viruses that have limited treatment options, such as certain strains of influenza or emerging viral threats.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of isoxazole derivatives . This compound may offer protective benefits to neurons, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neuroinflammatory pathways and protect against oxidative stress makes it a promising candidate for further research in neuroprotection.
Analgesic Potential
The compound has been studied for its potential analgesic (pain-relieving) effects . Isoxazole derivatives are known to interact with pain pathways, and this compound could be developed into new analgesic medications. This application is particularly important for providing new pain management options, especially for chronic pain conditions.
Anticonvulsant Activity
Research has shown that isoxazole derivatives can have anticonvulsant properties . This compound may help in controlling seizures, making it a potential candidate for developing new anticonvulsant drugs. This is crucial for patients with epilepsy and other seizure disorders who may not respond well to existing treatments.
Immunosuppressant Applications
Finally, the compound has potential as an immunosuppressant . Isoxazole derivatives can modulate the immune system, which is beneficial in conditions where immune suppression is required, such as in organ transplantation or autoimmune diseases. This application could lead to the development of new immunosuppressive therapies with improved efficacy and safety profiles.
These applications highlight the diverse potential of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development, contributing to advancements in medicine and therapeutic treatments.
The synthetic and therapeutic expedition of isoxazole and its analogs
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-9-7-13(19-23-9)18-15(21)14(20)17-8-12(22-2)10-5-3-4-6-11(10)16/h3-7,12H,8H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHJKBZCQOADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)
![4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2494778.png)
![N-(3-ethylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2494780.png)
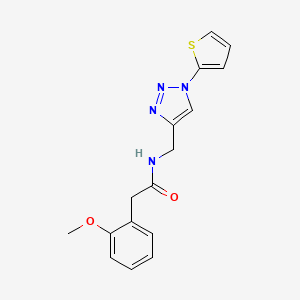
![1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone](/img/structure/B2494785.png)
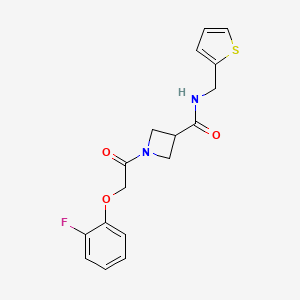
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
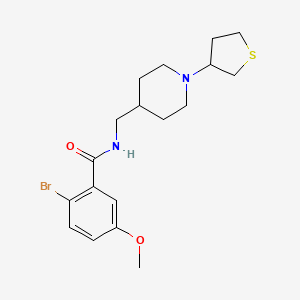

![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)
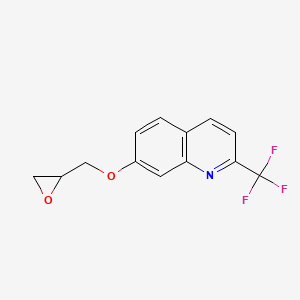
![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)
